![molecular formula C31H22N2O B14336086 4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline CAS No. 97802-14-7](/img/structure/B14336086.png)
4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([1,1’-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroline core substituted with biphenyl and methoxyphenyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where biphenyl and methoxyphenyl groups are introduced to the phenanthroline core under acidic conditions . The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: AlCl3 as a catalyst in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which is a key factor in its anticancer activity. Additionally, it can bind to metal ions, forming complexes that exhibit unique catalytic properties .
Comparison with Similar Compounds
Similar Compounds
4’-Methoxybiphenyl-4-carboxaldehyde: Shares the methoxyphenyl group but lacks the phenanthroline core.
N-(4’-Methoxy-4-biphenylylsulfonyl)-beta-alanine: Contains a biphenyl and methoxyphenyl group but differs in its overall structure and functional groups.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline is unique due to its combination of biphenyl, methoxyphenyl, and phenanthroline moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in materials science and medicinal chemistry.
Properties
CAS No. |
97802-14-7 |
|---|---|
Molecular Formula |
C31H22N2O |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-7-(4-phenylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C31H22N2O/c1-34-25-13-11-24(12-14-25)27-18-20-33-31-29(27)16-15-28-26(17-19-32-30(28)31)23-9-7-22(8-10-23)21-5-3-2-4-6-21/h2-20H,1H3 |
InChI Key |
ZOZQGBKUYMWQMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


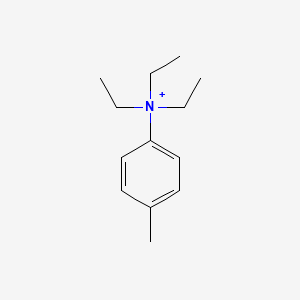
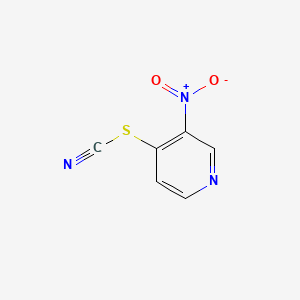


![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
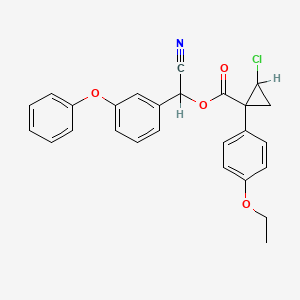
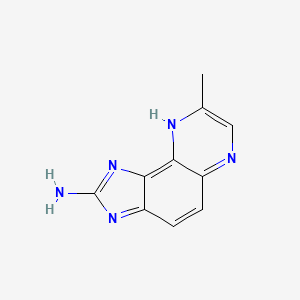
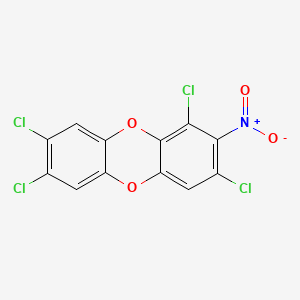
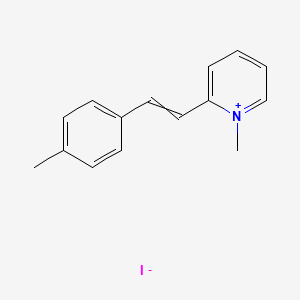
![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)

![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)


